molecular formula C11H9F3N4O B1449757 6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one CAS No. 123375-89-3

6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one

Cat. No. B1449757
M. Wt: 270.21 g/mol
InChI Key: NTJULGJPDMRJPU-UHFFFAOYSA-N
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Description

6-Amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one is a chemical compound with the CAS Number: 123375-89-3 . It has a molecular weight of 270.21 .


Synthesis Analysis

The synthesis of similar compounds involves the use of 2,6-dichloro-4-trifluoromethyl aniline as a raw material . The reaction involves the formation of a diazonium salt, which is then condensed with ethyl cyanoacetate, followed by cyclization .


Molecular Structure Analysis

The molecular formula of 6-Amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one is C11H9F3N4O .

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

Pyrimidines, including the compound , are part of a broader class of compounds displaying a wide array of pharmacological effects. Research has highlighted their role in anti-inflammatory activities, where their mechanism involves inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. This inhibition suggests potential applications in developing new anti-inflammatory agents with reduced toxicity by exploiting the structure-activity relationships of pyrimidine derivatives (Rashid et al., 2021).

Pharmacological Potency

Pyrimidine derivatives are recognized for their broad pharmacological activities. Their structural core is considered a promising scaffold for the development of new biologically active compounds. This includes a range of activities from antiviral to antimicrobial and even antitumor effects. The comprehensive analysis of pyrimidine structures and their activity suggests a pathway for designing compounds with desired pharmacological activities (Chiriapkin, 2022).

Role in Anti-Alzheimer's Research

Pyrimidine derivatives have been studied for their potential as Anti-Alzheimer's agents. Their structural diversity and ability to modulate various biological activities make them suitable candidates for research in neurological disorders. The study of structure-activity relationships (SAR) of these compounds could lead to the development of new therapeutics for managing Alzheimer's disease (Das et al., 2021).

Development of Optoelectronic Materials

The pyrimidine scaffold, including variations such as the one , finds applications in the development of optoelectronic materials. Research has shown that incorporating pyrimidine units into π-extended systems can lead to novel materials with desirable photo- and electroluminescent properties. These materials are valuable for their potential use in electronic devices and sensors, highlighting the versatility of pyrimidine derivatives beyond biological applications (Lipunova et al., 2018).

Agricultural and Medical Product Development

Amino-1,2,4-triazoles, closely related to pyrimidines in terms of nitrogen heterocycle chemistry, have been extensively used in developing agricultural products, pharmaceuticals, and other fine chemicals. Their utility spans from the production of plant protection products to cardiological drugs, showcasing the broad industrial applications of compounds with pyrimidine-like structures (Nazarov et al., 2021).

Safety And Hazards

The compound is classified as an irritant .

properties

IUPAC Name

4-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)6-2-1-3-7(4-6)16-10-17-8(15)5-9(19)18-10/h1-5H,(H4,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJULGJPDMRJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CC(=O)N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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